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Compound of Interest

Compound Name: 5-Methoxynicotinic acid

Cat. No.: B1366029 Get Quote

Foreword: The Analytical Imperative in Drug
Discovery
In the landscape of modern pharmaceutical research and development, the unambiguous

structural elucidation of novel and existing chemical entities is paramount. The journey from a

promising molecule to a therapeutic agent is paved with rigorous analytical checkpoints,

ensuring identity, purity, and stability. 5-Methoxynicotinic acid, a substituted pyridine

carboxylic acid, serves as a valuable building block in medicinal chemistry. Its structural

nuances, dictated by the interplay of an aromatic system, a carboxylic acid, and a methoxy

group, demand a multi-faceted analytical approach for complete characterization. This guide

provides an in-depth exploration of the core spectroscopic techniques—Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—as applied to 5-
Methoxynicotinic acid, offering researchers a robust framework for its analysis.

Molecular Identity and Structure
5-Methoxynicotinic acid (IUPAC name: 5-methoxypyridine-3-carboxylic acid) is a derivative of

nicotinic acid, a form of vitamin B3. Its chemical properties and potential biological activities are

intrinsically linked to its molecular architecture.

Molecular Formula: C₇H₇NO₃[1][2]

Molecular Weight: 153.14 g/mol [1][2]
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CAS Number: 20826-03-3[1][2]

The structural arrangement of its constituent atoms is the foundation for interpreting the

spectroscopic data that follows.

Caption: Molecular structure of 5-Methoxynicotinic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy:
Probing the Proton and Carbon Skeleton
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic

molecules in solution. It provides detailed information about the chemical environment,

connectivity, and spatial relationships of atoms.

¹H NMR Spectroscopy Analysis
The proton NMR spectrum provides a map of the hydrogen atoms within the molecule. For 5-
Methoxynicotinic acid, we expect to see distinct signals for the three aromatic protons, the

methoxy protons, and the acidic proton of the carboxylic acid. The chemical shifts (δ) are

influenced by the electron-donating methoxy group and the electron-withdrawing carboxylic

acid and pyridine nitrogen.

Predicted ¹H NMR Data (DMSO-d₆, 400 MHz)

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~13.5 Broad Singlet 1H -COOH

~8.8 Doublet (d) 1H H-2

~8.4 Doublet (d) 1H H-6

~7.8 Triplet (t) 1H H-4

~3.9 Singlet 3H -OCH₃

Interpretation and Causality:
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-COOH Proton (~13.5 ppm): The carboxylic acid proton is highly deshielded and appears as

a broad singlet far downfield. Its broadness is due to hydrogen bonding and chemical

exchange with residual water in the solvent.

Aromatic Protons (H-2, H-6, H-4): The protons on the pyridine ring are in the aromatic region

(7.0-9.0 ppm). Their specific shifts and coupling patterns are diagnostic. H-2 and H-6 are

adjacent to the electronegative nitrogen, causing them to be significantly deshielded. H-4 is

situated between the two other ring protons, leading to a triplet-like appearance due to

coupling with both H-2 and H-6 (though it's technically a doublet of doublets with similar

coupling constants).

-OCH₃ Protons (~3.9 ppm): The three protons of the methoxy group are equivalent and not

coupled to any other protons, resulting in a sharp singlet. Their position is characteristic of a

methoxy group attached to an aromatic ring.

¹³C NMR Spectroscopy Analysis
The ¹³C NMR spectrum reveals the number of unique carbon environments and provides

information about their electronic state.

Predicted ¹³C NMR Data (DMSO-d₆, 100 MHz)
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Chemical Shift (δ, ppm) Assignment Rationale

~166.0 C=O
Carboxylic acid carbonyl

carbon, highly deshielded.

~156.0 C-5

Aromatic carbon attached to

the electron-donating -OCH₃

group.

~145.0 C-2
Aromatic carbon adjacent to

nitrogen.

~140.0 C-6
Aromatic carbon adjacent to

nitrogen.

~128.0 C-3

Aromatic carbon attached to

the electron-withdrawing -

COOH group.

~118.0 C-4

Aromatic carbon influenced by

both adjacent methoxy-bearing

and nitrogen-proximal carbons.

~56.0 -OCH₃
Methyl carbon of the ether

group.

Interpretation and Causality:

The chemical shifts are highly dependent on the electronic effects within the pyridine ring.

The carbon atoms directly attached to heteroatoms (O and N) or electron-withdrawing

groups (COOH) are the most deshielded (further downfield).

The C-5 carbon, bonded to the oxygen of the methoxy group, is significantly deshielded.

The carbonyl carbon (C=O) of the carboxylic acid is the most deshielded carbon in the

molecule, as is typical for this functional group.

Experimental Protocol: NMR Spectrum Acquisition
The trustworthiness of NMR data hinges on a standardized and rigorous acquisition protocol.
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Sample Preparation: Accurately weigh ~5-10 mg of 5-Methoxynicotinic acid and dissolve it

in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube. Ensure

complete dissolution.

Instrument Setup: Insert the sample into the NMR spectrometer. Lock onto the deuterium

signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

¹H Acquisition:

Acquire a standard single-pulse proton spectrum.

Set the spectral width to cover the expected range of chemical shifts (e.g., -1 to 15 ppm).

Use a 30° pulse angle and a relaxation delay of 1-2 seconds.

Accumulate a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise

ratio.

¹³C Acquisition:

Acquire a proton-decoupled ¹³C spectrum.

Set the spectral width to cover the expected range (e.g., 0 to 180 ppm).

Use a standard pulse program (e.g., zgpg30) with a relaxation delay of 2 seconds.

Accumulate a larger number of scans (e.g., 1024 or more) due to the lower natural

abundance of ¹³C.

Data Processing: Apply a Fourier transform to the acquired Free Induction Decays (FIDs).

Phase the spectra and perform baseline correction. Calibrate the chemical shift scale using

the residual solvent peak as an internal standard (e.g., DMSO at 2.50 ppm for ¹H and 39.52

ppm for ¹³C). Integrate the ¹H signals.
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Caption: Standard workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy: Identifying Functional
Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in

a molecule by measuring the absorption of infrared radiation, which excites molecular

vibrations.

IR Spectrum Analysis
The IR spectrum of 5-Methoxynicotinic acid will be dominated by absorptions corresponding

to its carboxylic acid, aromatic, and ether moieties.

Characteristic IR Absorption Bands
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Wavenumber (cm⁻¹) Vibration Type Functional Group

3300–2500 (broad) O-H stretch Carboxylic Acid

~3100-3000 C-H stretch Aromatic

~2950 C-H stretch -OCH₃

~1710 (strong) C=O stretch Carboxylic Acid

~1600, ~1480 C=C stretch Aromatic Ring

~1280 C-O stretch Carboxylic Acid / Aryl Ether

~1030 C-O stretch Aryl Ether

950-910 O-H bend Carboxylic Acid

Interpretation and Causality:

O-H Stretch (3300–2500 cm⁻¹): The most prominent feature is often the extremely broad

absorption from the carboxylic acid O-H group, which is a result of strong intermolecular

hydrogen bonding in the solid state.[3][4]

C=O Stretch (~1710 cm⁻¹): A very strong, sharp absorption corresponding to the carbonyl of

the carboxylic acid is a key diagnostic peak.[5]

Aromatic C=C Stretches (~1600, ~1480 cm⁻¹): The pyridine ring gives rise to characteristic

stretching vibrations in this region.[6]

C-O Stretches (~1280, ~1030 cm⁻¹): Two distinct C-O stretching bands are expected. The

higher frequency band is associated with the C-O bond of the carboxylic acid and the aryl

ether, while the lower frequency band is more characteristic of the asymmetric stretch of the

aryl ether.[5]

Experimental Protocol: ATR-FTIR Spectrum Acquisition
Attenuated Total Reflectance (ATR) is a common, convenient sampling technique for solid

powders.
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Instrument Background: Ensure the ATR crystal (typically diamond) is clean. Collect a

background spectrum of the empty ATR stage. This is crucial to subtract the spectral

contributions of air (CO₂ and H₂O).

Sample Application: Place a small amount of the 5-Methoxynicotinic acid powder onto the

ATR crystal.

Apply Pressure: Use the instrument's pressure clamp to ensure firm and even contact

between the sample and the crystal. Consistent pressure is key for reproducible results.

Spectrum Collection: Collect the sample spectrum. Co-add a sufficient number of scans

(e.g., 32 or 64) to obtain a high-quality spectrum.

Data Processing: The instrument software will automatically ratio the sample spectrum

against the background spectrum to produce the final absorbance or transmittance

spectrum. Label the significant peaks.

Mass Spectrometry (MS): Determining Molecular
Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of a compound and offers structural

clues through the analysis of its fragmentation patterns upon ionization.

Mass Spectrum Analysis
For 5-Methoxynicotinic acid (MW = 153.14), we would analyze the spectrum for the

molecular ion and key fragment ions. A high-resolution mass spectrum (HRMS) would provide

the exact mass, confirming the elemental composition.

Expected Mass Spectral Data (Electron Ionization - EI)
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m/z (Mass-to-Charge
Ratio)

Proposed Fragment Interpretation

153 [C₇H₇NO₃]⁺˙ Molecular Ion (M⁺˙)

138 [M - CH₃]⁺
Loss of a methyl radical from

the methoxy group.

124 [M - CHO]⁺

Loss of a formyl radical, a

common fragmentation for

methoxy-aromatics.

108 [M - COOH]⁺
Loss of the carboxylic acid

group as a radical.

95 [M - CO - OCH₃]⁺

Subsequent loss of carbon

monoxide from the [M-OCH₃]

fragment.

LC-MS Data (Electrospray Ionization - ESI): In "softer" ionization techniques like ESI,

fragmentation is minimal. The primary ion observed is the protonated molecule.

m/z 154.1 [M+H]⁺: This corresponds to the intact molecule with an added proton

(C₇H₈NO₃⁺), confirming the molecular weight.

Causality of Fragmentation
The fragmentation process follows principles of chemical stability. The initial ionization creates

a radical cation (M⁺˙), which is energetically unstable.[7] This ion then fragments by breaking

the weakest bonds or through rearrangements that form stable neutral molecules (like CO) and

stable carbocations. The pyridine ring itself is quite stable, so fragmentations often involve the

substituents.[8][9]

Experimental Protocol: Mass Spectrum Acquisition
(Direct Infusion ESI-MS)

Sample Preparation: Prepare a dilute solution of 5-Methoxynicotinic acid (~1 mg/mL) in a

suitable solvent like methanol or acetonitrile/water.
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Instrument Calibration: Calibrate the mass spectrometer using a known calibration standard

to ensure mass accuracy.

Sample Infusion: Infuse the sample solution into the ESI source at a constant, low flow rate

(e.g., 5-10 µL/min) using a syringe pump.

Source Parameter Optimization: Optimize ESI source parameters (e.g., capillary voltage,

nebulizing gas pressure, drying gas flow, and temperature) to achieve a stable and strong

signal for the [M+H]⁺ ion.

Spectrum Acquisition: Acquire the mass spectrum in the appropriate mass range (e.g., m/z

50-300). For fragmentation data (MS/MS), select the precursor ion (m/z 154) and apply

collision energy to induce fragmentation, then scan for the resulting product ions.

Conclusion: A Synthesized Spectroscopic Profile
The combination of NMR, IR, and MS provides a comprehensive and self-validating analytical

package for the characterization of 5-Methoxynicotinic acid. NMR spectroscopy elucidates

the precise carbon-hydrogen framework, IR spectroscopy confirms the presence of key

functional groups, and mass spectrometry verifies the molecular weight and provides

corroborating structural information through fragmentation analysis. This integrated approach

ensures the unequivocal identification and quality assessment of this important chemical

building block, underpinning its reliable use in research and drug development.

References
Chem LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds.
Clarkson University. (n.d.). Infrared Spectroscopy Handout.
MDPI. (2022). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid:
Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations.
PubChem. (n.d.). 5-Methoxynicotinic acid.
Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns.
University of California, Santa Cruz. (n.d.). IR Tables.
University of Colorado Boulder. (n.d.). Interpretation of Mass Spectra.
University of Puget Sound. (n.d.). Table of Characteristic IR Absorptions.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 12 Tech Support

https://www.benchchem.com/product/b1366029?utm_src=pdf-body
https://www.benchchem.com/product/b1366029?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1366029?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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